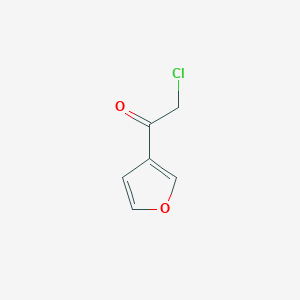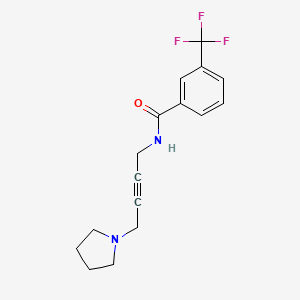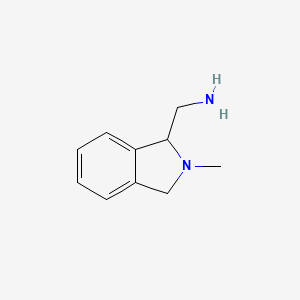
N1-methyl-N2-(pyridin-4-ylmethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-methyl-N2-(pyridin-4-ylmethyl)oxalamide: is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features an oxalamide core with a methyl group attached to the nitrogen atom (N1) and a pyridin-4-ylmethyl group attached to the nitrogen atom (N2). The presence of both amide and pyridyl functionalities makes it a versatile molecule for various chemical and biological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-methyl-N2-(pyridin-4-ylmethyl)oxalamide typically involves the reaction of N-methylamine with pyridin-4-ylmethylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:
Step 1: Preparation of oxalyl chloride solution in anhydrous dichloromethane.
Step 2: Addition of N-methylamine to the oxalyl chloride solution under nitrogen atmosphere.
Step 3: Gradual addition of pyridin-4-ylmethylamine to the reaction mixture.
Step 4: Stirring the reaction mixture at low temperature (0-5°C) for several hours.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N1-methyl-N2-(pyridin-4-ylmethyl)oxalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The pyridinyl group can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Electrophilic substitution using halogens or nucleophilic substitution using alkyl halides.
Major Products Formed:
Oxidation: Formation of this compound N-oxide.
Reduction: Formation of N1-methyl-N2-(pyridin-4-ylmethyl)ethanediamine.
Substitution: Formation of various substituted pyridinyl derivatives.
Scientific Research Applications
Chemistry: N1-methyl-N2-(pyridin-4-ylmethyl)oxalamide is used as a ligand in coordination chemistry to form metal complexes.
Biology: In biological research, the compound is investigated for its potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug development and biochemical studies .
Medicine: The compound’s ability to form stable complexes with metal ions is explored for therapeutic applications, including as potential anticancer agents and enzyme inhibitors .
Industry: In the industrial sector, this compound is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties .
Mechanism of Action
The mechanism of action of N1-methyl-N2-(pyridin-4-ylmethyl)oxalamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. Its pyridinyl group can participate in π-π stacking interactions, enhancing its binding affinity to biological macromolecules. The oxalamide core can act as a chelating agent, stabilizing metal complexes and modulating their reactivity .
Comparison with Similar Compounds
- N1-(2-methyl-1-naphthalenyl)-N2-(4-pyridinylmethyl)ethanediamide
- N,N′-bis(pyridin-3-ylmethyl)oxalamide
- N,N′-bis(pyridin-2-ylmethyl)oxalamide
Comparison: N1-methyl-N2-(pyridin-4-ylmethyl)oxalamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits different reactivity and binding characteristics, making it a valuable compound for specialized applications in research and industry .
Properties
IUPAC Name |
N-methyl-N'-(pyridin-4-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c1-10-8(13)9(14)12-6-7-2-4-11-5-3-7/h2-5H,6H2,1H3,(H,10,13)(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLRFOVKHYUWPTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=O)NCC1=CC=NC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![[5-[(4-Chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol](/img/structure/B2677200.png)
![1-[(3,4-dimethoxyphenyl)methyl]-3-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)urea](/img/structure/B2677202.png)
![3-((4-Chlorobenzyl)thio)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2677203.png)

![3-[(5-Cyclohexyl-1,3,4-thiadiazol-2-yl)carbamoyl]propanoic acid](/img/structure/B2677205.png)

